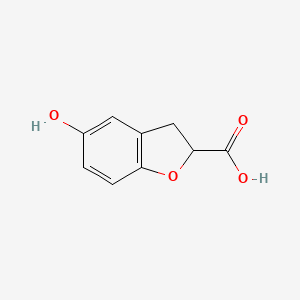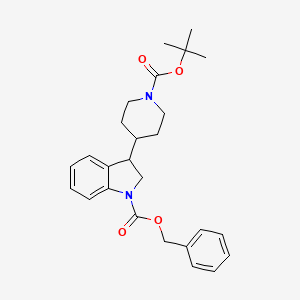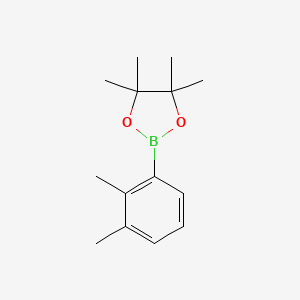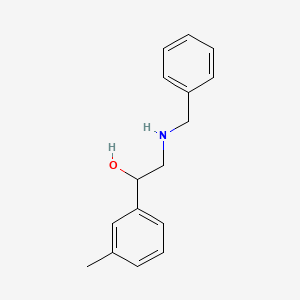
2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol
Overview
Description
2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol is a chemical compound with the CAS Number: 94673-34-4 . It has a molecular weight of 241.33 .
Molecular Structure Analysis
The InChI code for 2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol is 1S/C16H19NO/c1-13-6-5-9-15 (10-13)16 (18)12-17-11-14-7-3-2-4-8-14/h2-10,16-18H,11-12H2,1H3 . This indicates the presence of 16 carbon atoms, 19 hydrogen atoms, and 1 oxygen atom in the molecule .Scientific Research Applications
Control of Rotational Barriers and Spatial Disposition
- The rotational barriers and spatial disposition of the N-(2'-methylphenyl) group in benzylamino-N-(2'-methylphenyl)succinimides are influenced by substituents and solvents. This finding has implications for the design of molecules with specific spatial orientations (Kishikawa et al., 1997).
Synthesis of Multifunctional Cinnamic Acid Derivatives
- Research led to the synthesis of novel derivatives of cinnamic acids and (benzylamino) ethan-1-ol, highlighting their potential as multitarget agents for various biological activities (Peperidou et al., 2017).
Arylation Reactions in Organic Synthesis
- Benzylamino compounds have been utilized in regioselective arylation reactions under palladium catalysis, indicating their usefulness in organic synthesis processes (Satoh et al., 1998).
Benzylation of Alcohols
- Benzylamino compounds have been used to convert alcohols into benzyl ethers, demonstrating their role in facilitating transformations in organic chemistry (Poon & Dudley, 2006).
Antioxidant Activity of Derivatives
- Derivatives containing benzylamino groups have been synthesized and evaluated for their antioxidant activity, showing potential in the development of antioxidants (Buravlev et al., 2021).
DNA Interaction Studies
- Studies on N-benzyl-N'-[2-(benzylamino)ethyl]ethane-1,2-diamine and its complexes have provided insights into DNA interactions, important for understanding molecular biology and drug design (Wang et al., 2008).
Metal-Free Synthesis in Green Chemistry
- In green chemistry, benzylamino compounds have been used for the metal-free synthesis of polysubstituted pyrroles, demonstrating an environmentally friendly approach to chemical synthesis (Kumar et al., 2017).
Iron-Catalyzed Benzylation
- Iron-catalyzed benzylation of 1,3-dicarbonyl compounds using benzylic alcohols, including benzylamino derivatives, has been researched, highlighting the role of these compounds in catalytic processes (Kischel et al., 2007).
Safety And Hazards
The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(benzylamino)-1-(3-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-6-5-9-15(10-13)16(18)12-17-11-14-7-3-2-4-8-14/h2-10,16-18H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGHSTOKSHJRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CNCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-1-(3-methylphenyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



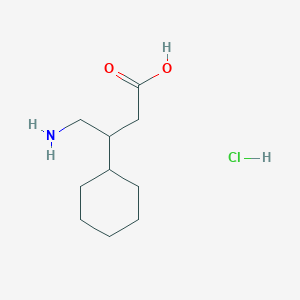
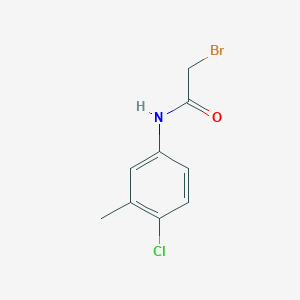
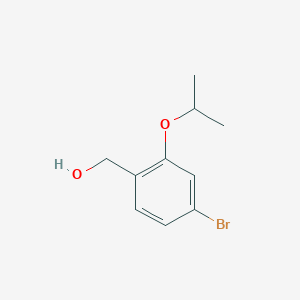
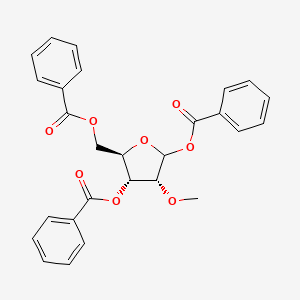
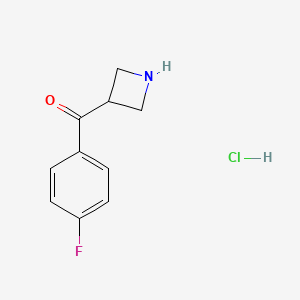
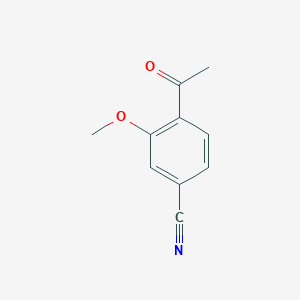
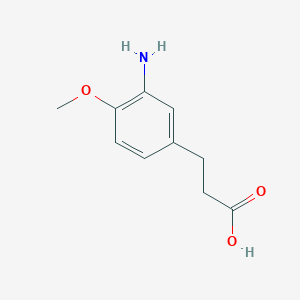
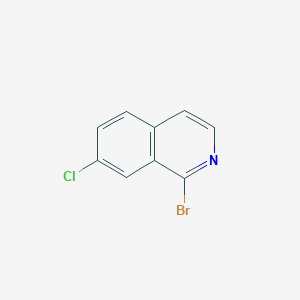
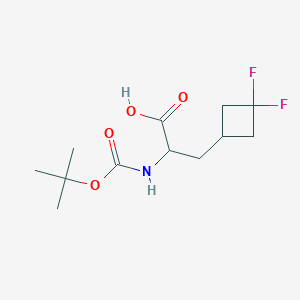
![Benzo[d]isoxazol-7-amine](/img/structure/B1375660.png)

